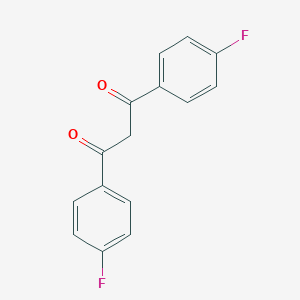

1,3-bis(4-fluorophenyl)propane-1,3-dione

Description

Properties

IUPAC Name |

1,3-bis(4-fluorophenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDLTXGEZNHAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061731 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-51-2 | |

| Record name | 1,3-Bis(4-fluorophenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-fluorophenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-bis(4-fluorophenyl)propane-1,3-dione: A Technical Guide

Introduction: The Significance of Fluorinated β-Diketones

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The 1,3-dicarbonyl motif, particularly within the structural class of β-diketones, represents a versatile chelating agent and a valuable synthetic intermediate. The target of this guide, 1,3-bis(4-fluorophenyl)propane-1,3-dione, marries these two key features. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated β-diketones attractive precursors for the synthesis of pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth technical protocol for the synthesis of this compound, grounded in the principles of the Claisen condensation, and offers insights into the causality behind the experimental choices.

Core Synthesis Strategy: The Crossed Claisen Condensation

The most prevalent and efficient method for the synthesis of 1,3-diketones is the Claisen condensation.[3] Specifically, the formation of an unsymmetrical diketone such as this compound is achieved through a crossed Claisen condensation. This reaction involves the base-mediated condensation of a ketone with an ester.

In this synthesis, 4'-fluoroacetophenone serves as the ketone component, providing the enolizable α-protons. Ethyl 4-fluorobenzoate acts as the acylating agent. A strong, non-nucleophilic base is crucial to deprotonate the ketone, forming a reactive enolate, which then attacks the electrophilic carbonyl of the ester. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the ketone, driving the reaction forward.

Reaction Mechanism

The mechanism of the crossed Claisen condensation for the synthesis of this compound is a multi-step process:

-

Enolate Formation: Sodium hydride deprotonates the α-carbon of 4'-fluoroacetophenone, forming a resonance-stabilized sodium enolate.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-fluorobenzoate to form a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.

-

Deprotonation (Driving Force): The newly formed 1,3-diketone is more acidic than the starting ketone. Therefore, it is readily deprotonated by the ethoxide generated in the previous step or any remaining sodium hydride. This irreversible deprotonation shifts the equilibrium of the reaction, driving it to completion.

-

Acidic Work-up: A final acidic work-up is required to protonate the resulting enolate and yield the neutral this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4'-Fluoroacetophenone | C₈H₇FO | 138.14 | 5.00 g | 36.2 |

| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.17 | 6.70 g | 39.8 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.60 g | 40.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Preparation of the Reaction Apparatus: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Dispensing of Sodium Hydride: The flask is allowed to cool to room temperature under a nitrogen atmosphere. Sodium hydride (1.60 g of a 60% dispersion in mineral oil, 40.0 mmol) is carefully weighed and transferred to the flask. The mineral oil is washed away with three portions of anhydrous hexanes (10 mL each) under a gentle stream of nitrogen. The hexanes are removed via a cannula.

-

Addition of Solvent and Ketone: Anhydrous THF (50 mL) is added to the flask via a syringe. The resulting suspension is cooled to 0 °C in an ice bath. A solution of 4'-fluoroacetophenone (5.00 g, 36.2 mmol) in anhydrous THF (20 mL) is then added dropwise to the stirred suspension over 15 minutes. The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

-

Addition of the Ester: A solution of ethyl 4-fluorobenzoate (6.70 g, 39.8 mmol) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at room temperature over 20 minutes.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is then transferred to a separatory funnel containing diethyl ether (100 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then recrystallized from ethanol to afford pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.

-

FTIR Spectroscopy: To identify the characteristic functional groups, particularly the dicarbonyl system.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Safety Precautions

-

Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care in an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried.

-

Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon standing. Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a robust and reliable method. The key to a successful synthesis lies in maintaining anhydrous conditions and the careful choice of a strong, non-nucleophilic base to drive the reaction to completion. This fluorinated β-diketone serves as a valuable building block for the development of novel pharmaceuticals and functional materials, underscoring the importance of this synthetic protocol for researchers in drug discovery and chemical sciences.

References

-

Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature - ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (n.d.). Retrieved from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (n.d.). Retrieved from [Link]

Sources

1,3-bis(4-fluorophenyl)propane-1,3-dione IUPAC name and CAS number

An In-Depth Technical Guide to 1,3-bis(4-fluorophenyl)propane-1,3-dione

Introduction

This compound is a symmetrical aromatic β-diketone that has garnered significant interest within the scientific community. Its structure, featuring two fluorophenyl groups flanking a propanedione core, imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. The presence of fluorine atoms, a common strategy in medicinal chemistry, can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds.[1] This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Claisen condensation, and its principal applications in research and drug development, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is crucial for its effective handling, characterization, and application in synthetic protocols.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1493-51-2 | [4] |

| Molecular Formula | C₁₅H₁₀F₂O₂ | [3][4] |

| Molecular Weight | 260.24 g/mol | [4] |

| Physical Form | Solid | [3] |

Keto-Enol Tautomerism: A Core Chemical Feature

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[5] For this compound, the acidic protons on the central methylene carbon (the α-carbon) allow for the formation of a highly stabilized enol form. This stability arises from two key factors:

-

Intramolecular Hydrogen Bonding : A six-membered quasi-aromatic ring is formed via a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[6][7]

-

Conjugation : The resulting C=C double bond in the enol form is conjugated with both the carbonyl group and the aromatic phenyl rings, creating an extended π-system that delocalizes electron density and enhances stability.[7][8]

Due to this significant stabilization, the enol form can be the predominant species in solution for many β-diketones.[6][8]

Caption: Keto-enol equilibrium of the title compound.

Synthesis via Mixed Claisen Condensation

The most classical and widely adopted method for synthesizing β-diketones is the Claisen condensation.[9][10] This reaction involves the base-catalyzed condensation between a ketone and an ester to form a new carbon-carbon bond.[2][10] To synthesize the asymmetrical this compound, a mixed (or crossed) Claisen condensation is employed.

Causality and Experimental Choices

The chosen reactants are 4'-fluoroacetophenone (the ketone component, which will form the enolate) and ethyl 4-fluorobenzoate (the ester component, which acts as the electrophile).

-

Choice of Base : A strong base, such as sodium amide (NaNH₂) or sodium ethoxide (NaOEt), is required. The base must be strong enough to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. A stoichiometric amount of base is necessary because the final β-diketone product is itself acidic and will be deprotonated by the base, driving the reaction to completion.[10]

-

Reaction Conditions : The reaction is typically performed under anhydrous conditions to prevent the base from being quenched by water and to avoid hydrolysis of the ester.

-

Workup : An acidic workup is the final step. This serves to neutralize any remaining base and, critically, to protonate the enolate salt of the β-diketone, yielding the final neutral product.[10][11]

Detailed Experimental Protocol

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium amide (1.1 equivalents) suspended in anhydrous tetrahydrofuran (THF).

-

Enolate Formation : Slowly add a solution of 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium enolate.

-

Condensation : Add a solution of ethyl 4-fluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. The formation of a gelatinous precipitate indicates the formation of the product's sodium salt.[11]

-

Quenching and Extraction : Cool the mixture to 0 °C and carefully quench by adding it to a cold, dilute aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to neutralize the base and protonate the product.[11] Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Isolation and Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for Claisen Condensation Synthesis.

Applications in Research and Drug Development

The dicarbonyl moiety is a versatile functional group that serves as a cornerstone for constructing more complex molecular architectures, particularly heterocyclic systems.

Precursor for Heterocycle Synthesis

β-Diketones are invaluable building blocks for synthesizing heterocycles like pyrazoles and isoxazoles, which are "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.[12][13] The two electrophilic carbonyl carbons and the nucleophilic central carbon provide multiple reaction sites.

For example, reacting this compound with hydrazine (N₂H₄) or a substituted hydrazine derivative readily yields a pyrazole ring system through a condensation-cyclization sequence. These fluorinated pyrazole derivatives are actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[13]

Chelating Ligand in Coordination Chemistry

The enolate form of this compound acts as a potent bidentate chelating ligand, forming stable complexes with a wide range of metal ions.[12][14] The resulting metal diketonate complexes have applications in:

-

Catalysis : As catalysts in organic synthesis.

-

Materials Science : The fluorine substituents can increase the volatility and Lewis acidity of the metal center, making these complexes useful as precursors for chemical vapor deposition (CVD) or as luminescent materials, especially with lanthanide metals.[14]

-

Bioinorganic Chemistry : Metal complexes of β-diketonates are being explored as potential therapeutic agents, where the ligand structure can be tuned to modulate the biological activity of the metal center.[1]

Sources

- 1. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]

- 2. fiveable.me [fiveable.me]

- 3. This compound | 1493-51-2 [sigmaaldrich.com]

- 4. CAS 1493-51-2 | 2618-3-0D | MDL MFCD00054467 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. reddit.com [reddit.com]

- 6. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. ijpras.com [ijpras.com]

- 13. mdpi.com [mdpi.com]

- 14. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 1,3-bis(4-fluorophenyl)propane-1,3-dione (NMR, IR, MS)

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1,3-bis(4-fluorophenyl)propane-1,3-dione. Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this important fluorinated diketone. The guide emphasizes the interpretation of spectral features, the causality behind experimental choices, and detailed protocols for data acquisition, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

This compound is a symmetrical β-diketone that serves as a valuable building block in organic synthesis, particularly in the formation of heterocyclic compounds and coordination complexes. The presence of two fluorophenyl moieties significantly influences its electronic properties, reactivity, and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for further research or development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to achieve this. This guide will explore the unique spectroscopic signature of this compound, with a particular focus on the phenomenon of keto-enol tautomerism, which is characteristic of β-dicarbonyl compounds.

Molecular Structure and Isomerism

The chemical structure of this compound is presented below. A key feature of this molecule is its existence as a mixture of two tautomeric forms in solution: the diketo form and the enol form. The enol form is often stabilized by the formation of an intramolecular hydrogen bond, leading to a quasi-aromatic six-membered ring. This equilibrium is dynamic and can be influenced by factors such as solvent polarity and temperature.

Molecular Formula: C₁₅H₁₀F₂O₂ Molecular Weight: 260.24 g/mol IUPAC Name: this compound

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The spectra will reflect the presence of both the diketo and the more predominant enol tautomer.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The presence of the keto-enol tautomerism is readily observable.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Enolic OH | ~16.0 - 17.0 | Singlet (broad) | 1H | - |

| Aromatic H (ortho to C=O) | ~7.9 - 8.1 | Multiplet | 4H | - |

| Aromatic H (meta to C=O) | ~7.1 - 7.3 | Multiplet | 4H | - |

| Methine H (enol) | ~6.5 - 6.8 | Singlet | 1H | - |

| Methylene H (keto) | ~4.2 - 4.5 | Singlet | 2H (minor) | - |

Interpretation:

-

The downfield signal between 16.0 and 17.0 ppm is characteristic of the enolic proton involved in a strong intramolecular hydrogen bond. Its broadness is typical for exchangeable protons.

-

The aromatic region displays two sets of multiplets corresponding to the protons on the two fluorophenyl rings. The protons ortho to the carbonyl group are deshielded and appear further downfield.

-

A sharp singlet around 6.5-6.8 ppm is assigned to the vinyl proton of the enol tautomer.

-

A smaller singlet, typically observed between 4.2 and 4.5 ppm, corresponds to the methylene protons of the minor diketo tautomer. The integration ratio of the enol methine proton to the keto methylene protons can be used to determine the equilibrium constant for the tautomerization in the given solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C (enol) | ~185 - 195 |

| Carbonyl C (keto) | ~200 - 205 (minor) |

| Aromatic C-F | ~160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C (ipso, attached to C=O) | ~130 - 135 |

| Aromatic C (ortho to C=O) | ~128 - 132 |

| Aromatic C (meta to C=O) | ~115 - 118 (d, ²JCF ≈ 22 Hz) |

| Methine C (enol) | ~90 - 95 |

| Methylene C (keto) | ~55 - 60 (minor) |

Interpretation:

-

The spectrum will show distinct signals for the carbonyl carbons of the enol and the less abundant keto form.

-

The carbon attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet.

-

The aromatic carbons also show coupling to the fluorine atom, with the two-bond coupling (²JCF) being the most significant after the direct coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Aromatic F | ~ -105 to -115 |

Interpretation:

-

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms in the molecule. The chemical shift is in the typical range for aryl fluorides.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency. Proton decoupling is often employed to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 2700 (broad) | O-H stretch | Enol |

| ~1600 - 1620 | C=O stretch (conjugated) | Enol |

| ~1580 - 1600 | C=C stretch (aromatic) | Aromatic ring |

| ~1500 - 1520 | C=C stretch (enol) | Enol |

| ~1220 - 1240 | C-F stretch | Aryl fluoride |

| ~1150 - 1170 | C-O stretch | Enol |

Interpretation:

-

A very broad absorption in the region of 3100-2700 cm⁻¹ is a strong indication of the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer.

-

The strong absorption band around 1600-1620 cm⁻¹ is attributed to the conjugated carbonyl group in the enol form. The corresponding carbonyl stretch for the diketo form would be expected at a higher wavenumber (~1700-1730 cm⁻¹) but may be weak or absent if the enol form is highly dominant.

-

The characteristic C-F stretching vibration is observed in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 260 | Molecular ion [M]⁺• |

| 259 | [M-H]⁺ |

| 123 | [FC₆H₄CO]⁺ (fluorobenzoyl cation) |

| 95 | [C₆H₄F]⁺ (fluorophenyl cation) |

Interpretation:

-

The molecular ion peak at m/z 260 confirms the molecular weight of the compound.[1]

-

The base peak is often the fluorobenzoyl cation at m/z 123, formed by cleavage of the C-C bond between the carbonyl group and the methylene/methine carbon.[1]

-

The peak at m/z 95 corresponds to the loss of a carbonyl group from the fluorobenzoyl cation.

Experimental Protocol for MS Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent picture of the molecular structure of this compound. NMR spectroscopy confirms the connectivity of the atoms and provides insight into the keto-enol tautomeric equilibrium. IR spectroscopy identifies the key functional groups present, and mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. Together, these techniques offer an unambiguous characterization of the compound, which is essential for its use in research and development.

References

-

PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Guide to the Crystal Structure Analysis of 1,3-bis(4-fluorophenyl)propane-1,3-dione: From Synthesis to Supramolecular Architecture

Introduction: The Significance of Fluorinated 1,3-Diketones in Advanced Materials and Drug Discovery

The 1,3-dicarbonyl moiety is a cornerstone in synthetic chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds and as a powerful bidentate ligand for metal coordination complexes. The introduction of fluorine atoms into the aryl substituents of these diketones, as in 1,3-bis(4-fluorophenyl)propane-1,3-dione, profoundly influences their electronic properties, lipophilicity, and metabolic stability. These modifications are of paramount importance in the fields of drug development, where enhanced binding affinities and improved pharmacokinetic profiles are sought, and in materials science, for the design of novel compounds with tailored optical and electronic properties.

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound in the solid state is crucial for predicting its behavior in different environments and for designing new molecules with desired functionalities. This in-depth technical guide provides a comprehensive workflow for the synthesis, crystallization, and definitive crystal structure analysis of this compound, integrating experimental protocols with theoretical insights to elucidate its supramolecular architecture.

Part 1: Synthesis and Characterization

Synthetic Pathway: Claisen Condensation

The synthesis of 1,3-diarylpropane-1,3-diones is most commonly achieved via a Claisen condensation reaction.[1] This method involves the base-mediated reaction of an ester with a ketone. For the synthesis of this compound, 4'-fluoroacetophenone serves as the ketone component, and ethyl 4-fluorobenzoate is the ester. A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate the α-carbon of the ketone, initiating the condensation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium amide (1.1 eq.) suspended in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: A solution of 4'-fluoroacetophenone (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the sodium enolate.

-

Condensation: Ethyl 4-fluorobenzoate (1.2 eq.) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR is expected to show characteristic signals for the aromatic protons and the methylene protons of the propane linker. The carbon NMR will show distinct resonances for the carbonyl carbons and the fluorinated aromatic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups. The spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone groups and the C-F stretching of the fluorophenyl rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its elemental composition.

Part 2: Crystallization and Single-Crystal X-ray Diffraction

Obtaining High-Quality Single Crystals

The cornerstone of a successful crystal structure analysis is the growth of well-ordered, single crystals of sufficient size and quality. Slow evaporation from a suitable solvent is a commonly employed and effective technique.

Experimental Protocol: Crystallization

-

Solvent Screening: A small amount of the purified compound is dissolved in various solvents of differing polarity (e.g., acetone, chloroform, ethyl acetate, methanol) to determine a suitable solvent system where the compound has moderate solubility.

-

Slow Evaporation: The compound is dissolved in a chosen solvent or solvent mixture in a clean vial. The vial is loosely capped or covered with parafilm perforated with small holes to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: The vial is monitored over several days to weeks for the formation of crystals. Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Part 3: In-depth Analysis of the Crystal Structure

Molecular Geometry

The refined crystal structure provides precise information about the intramolecular geometry of this compound. Key parameters to be analyzed include:

-

Bond Lengths and Angles: Comparison of the experimental bond lengths and angles with standard values will reveal any significant deviations that may be indicative of electronic effects or steric strain.

-

Torsion Angles: The torsion angles involving the propane linker and the phenyl rings will define the overall conformation of the molecule in the solid state.

| Parameter | Expected Value/Range | Significance |

| C=O Bond Length | ~1.22 Å | Indicates the double bond character of the carbonyl group. |

| C-F Bond Length | ~1.35 Å | Characteristic of an aryl fluoride. |

| Dihedral Angle between Phenyl Rings | Variable | Influences the molecular packing and potential for π-π interactions. |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound.

-

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to play a significant role in the crystal packing.

-

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors.

-

π-π Stacking: The aromatic fluorophenyl rings may engage in π-π stacking interactions, which are important for stabilizing the crystal lattice.

-

van der Waals Forces: These non-specific interactions contribute to the overall cohesive energy of the crystal.

Workflow for Supramolecular Analysis

Sources

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,3-bis(4-fluorophenyl)propane-1,3-dione

Abstract

The equilibrium between tautomeric forms is a cornerstone of chemical reactivity and molecular recognition, with profound implications in medicinal chemistry and materials science. 1,3-Dicarbonyl compounds represent a canonical system for the study of keto-enol tautomerism, where the delicate balance between the diketo and enol forms is governed by a confluence of structural, electronic, and environmental factors. This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1,3-bis(4-fluorophenyl)propane-1,3-dione, a molecule where the interplay of a conjugated β-diketone scaffold and the electronic influence of terminal aryl substituents creates a rich and tunable equilibrium. We will dissect the theoretical underpinnings of this phenomenon and present detailed, field-proven experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Furthermore, the guide explores the critical roles of solvent and temperature, integrates insights from computational chemistry, and discusses the direct applications of controlling this tautomeric balance in drug design and advanced material development.

The Fundamental Equilibrium: Diketo vs. Chelated Enol

Keto-enol tautomerism is a form of constitutional isomerism involving the migration of a proton and the concurrent shift of a double bond.[1] For most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the superior thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in 1,3-dicarbonyl systems like this compound, the enol tautomer can become significantly, and often predominantly, populated.

This enhanced stability of the enol form arises from two primary synergistic effects:

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong, internal hydrogen bond with the adjacent carbonyl oxygen, creating a highly stable, quasi-aromatic six-membered ring.[2][3]

-

π-Conjugation: The resulting C=C double bond is conjugated with the remaining carbonyl group and the two flanking 4-fluorophenyl rings, leading to extensive electron delocalization which provides substantial resonance stabilization.[2][4]

The 4-fluorophenyl substituents exert a significant electronic influence. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which can increase the acidity of the central methylene protons in the keto form, facilitating enolization. This electronic perturbation, combined with the resonance effects of the aryl rings, finely tunes the relative stabilities of the tautomers.[4][5][6]

Caption: The tautomeric equilibrium in this compound.

Experimental Characterization of the Tautomeric Equilibrium

Quantifying the ratio of keto to enol tautomers requires robust analytical techniques capable of distinguishing between the two forms in solution. The interconversion is typically slow on the NMR timescale but fast for optical spectroscopy, making a multi-faceted approach ideal for a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for quantifying tautomeric equilibria in solution.[7][8][9] The slow rate of interconversion allows for the simultaneous observation of distinct signals corresponding to each tautomer, with the relative integrals of these signals providing a direct measure of their populations.

Key Diagnostic Signals:

-

¹H NMR:

-

Keto Form: A singlet around δ 4.0-4.5 ppm corresponding to the two equivalent methylene protons (-CO-CH₂ -CO-).

-

Enol Form: A sharp singlet around δ 6.0-6.5 ppm for the vinylic proton (-C(OH)=CH -) and a broad, downfield singlet between δ 15-17 ppm for the strongly deshielded, intramolecularly hydrogen-bonded enolic proton (-OH ).

-

-

¹³C NMR:

-

Keto Form: A signal for the methylene carbon (-C H₂-) around δ 55-60 ppm .

-

Enol Form: A signal for the vinylic carbon (-C H=) around δ 90-100 ppm .

-

Carbonyl Carbons: The carbonyl signals for both tautomers appear in the δ 180-200 ppm region, often showing distinct shifts that can aid in assignment.[10]

-

-

Preparation: Accurately prepare solutions of this compound (approx. 10-15 mg/mL) in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).

-

Equilibration: Allow each sample to equilibrate at a constant, recorded temperature (e.g., 298 K) for at least 30 minutes prior to analysis to ensure the tautomeric equilibrium is reached.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to guarantee full relaxation and accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the smallest peak of interest).

-

-

Processing: Process the spectra with identical parameters. Carefully phase and baseline correct each spectrum.

-

Integration & Calculation:

-

Integrate the well-resolved signal for the keto methylene protons (I_keto, representing 2H).

-

Integrate the well-resolved signal for the enol vinylic proton (I_enol, representing 1H).

-

Calculate the mole fractions and the equilibrium constant, K_eq:

-

% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

-

% Keto = 100 - % Enol

-

K_eq = [Enol] / [Keto] = % Enol / % Keto

-

-

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides complementary information by probing the electronic transitions of the tautomers. The extended π-conjugated system of the enol form results in a π → π* transition at a significantly longer wavelength (lower energy) compared to the n → π* transitions of the isolated carbonyls in the keto form.[11][12][13]

-

Expected Spectra:

-

Keto Form: Weak n → π* absorption band around 270-290 nm.

-

Enol Form: Strong π → π* absorption band at a longer wavelength, typically >320 nm.

-

By measuring the absorbance at the λ_max for each tautomer in solvents where the equilibrium is known (from NMR), a molar absorptivity coefficient can be determined, allowing for the quantification of the equilibrium in other systems.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for qualitatively identifying the presence of both tautomers by detecting their characteristic functional group vibrations.[15]

-

Key Vibrational Bands:

Governing Factors: The Influence of Solvent and Temperature

The position of the tautomeric equilibrium is not static; it is highly sensitive to the surrounding environment. Understanding these dependencies is paramount for controlling molecular behavior in different applications.

Solvent Effects

The choice of solvent can dramatically shift the keto-enol equilibrium by differentially solvating and stabilizing each tautomer.[7][17]

-

Non-polar Solvents (e.g., Hexane, CCl₄): These solvents do not interfere with the intramolecular hydrogen bond of the enol form, leading to a high population of the enol tautomer.

-

Polar Aprotic Solvents (e.g., Chloroform, Acetonitrile, DMSO): The outcome in these solvents depends on a balance. While their polarity can favor the keto form, hydrogen bond acceptors like DMSO can stabilize the enol's hydroxyl proton, often resulting in a high enol content.[7]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the enol's internal hydrogen bond by forming competing intermolecular hydrogen bonds, which often shifts the equilibrium toward the keto form.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Anticipated % Enol | Rationale |

| Hexane | 1.9 | Enol | >95% | Non-polar; preserves intramolecular H-bond. |

| Chloroform-d | 4.8 | Enol | ~90-95% | Weak H-bond donor; primarily favors enol. |

| Acetone-d₆ | 21 | Enol | ~85-90% | Polar aprotic; can accept H-bond, stabilizing enol. |

| Methanol-d₄ | 33 | Keto/Enol Mixture | ~60-70% | Protic; disrupts intramolecular H-bond. |

| DMSO-d₆ | 47 | Enol | >95% | Strong H-bond acceptor; strongly stabilizes enol form.[7] |

Temperature Effects

Studying the equilibrium as a function of temperature via NMR allows for the determination of the thermodynamic parameters of tautomerization (ΔG°, ΔH°, and ΔS°).[18] The formation of the highly ordered, intramolecularly hydrogen-bonded six-membered ring in the enol tautomer is enthalpically favorable (exothermic ΔH°) but entropically unfavorable (negative ΔS°).[7] Consequently, increasing the temperature often provides the entropic driving force to break this ring, shifting the equilibrium toward the less ordered diketo tautomer.[4]

Computational Modeling: A Predictive Framework

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into the tautomeric equilibrium.[19][20] By calculating the electronic energies of the optimized geometries of both tautomers, we can predict their relative stabilities.

-

Structure Optimization: Build the initial 3D structures of both the diketo and chelated enol tautomers. Perform a full geometry optimization in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvent Modeling: To simulate solution-phase behavior, repeat the optimizations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[21][22]

-

Energy Analysis: Compare the final Gibbs free energies (G) of the two tautomers in each environment to predict the equilibrium constant theoretically via the equation: ΔG = -RT ln(K_eq).

These calculations can corroborate experimental findings and provide a mechanistic rationale for observed trends in solvent and substituent effects.[23]

Implications for Drug Development and Materials Science

The ability of this compound to exist in different tautomeric forms is not merely a chemical curiosity; it has profound functional consequences.

-

In Drug Development: Tautomers are not interchangeable from a pharmacological perspective. The keto and enol forms possess different shapes, hydrogen bonding donor/acceptor patterns, and lipophilicity. These differences dictate how the molecule will interact with a biological target, such as an enzyme active site or a receptor.[24] An understanding of the predominant tautomer under physiological conditions (aqueous, pH 7.4) is therefore a prerequisite for rational drug design and structure-activity relationship (SAR) studies.[6]

-

In Materials Science: The distinct electronic structures of the keto and enol forms lead to different optical and electronic properties. The highly conjugated enol form has a distinct UV-Vis absorption profile. By controlling the tautomeric equilibrium through external stimuli (e.g., solvent environment, light), it is possible to create "smart" materials whose properties can be reversibly switched, opening applications in chemical sensing, molecular switches, and photochromic devices.[25]

Conclusion

The keto-enol tautomerism of this compound is a finely balanced equilibrium governed by the interplay of intramolecular stabilization, substituent electronic effects, and environmental conditions. A synergistic approach employing high-resolution NMR spectroscopy, complemented by optical spectroscopy and computational modeling, provides a complete and validated framework for its characterization. The insights gained from these analyses are crucial, extending beyond fundamental chemistry to inform the rational design of new pharmaceuticals and functional materials where precise control over molecular structure and properties is paramount.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Mancini, A., et al. (2012). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Modeling, 18, 4397–4408. [Link]

-

Lazzari, S., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(9), 1853-1861. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

BYJU'S. (n.d.). IR Spectroscopy. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Rappoport, Z., & Hoz, S. (1983). Stable simple enols. Polar and resonance substituent effects of .alpha.-aryl groups on keto .dblharw. enol equilibria of stable enols. Journal of the American Chemical Society, 105(4), 933-940. [Link]

-

Lazzari, S., et al. (2011). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. ResearchGate. [Link]

-

Jiménez-Cruz, F., et al. (2015). Electronic effects on keto-enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure, 1099, 283-289. [Link]

-

Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

-

Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 60(11), 1047-1056. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Jiménez-Cruz, F., et al. (2015). Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. ResearchGate. [Link]

-

Gilli, G., et al. (2009). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. CrystEngComm, 11(4), 639-646. [Link]

-

Kneuttinger, A. C., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 851-855. [Link]

-

Taylor & Francis Online. (n.d.). Keto enol tautomerism – Knowledge and References. [https://www.tandfonline.com/ जिक्र/doi/full/10.1080/23746149.2018.1504104]([Link] जिक्र/doi/full/10.1080/23746149.2018.1504104)

-

Popova, J., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]

-

Chemistry Stack Exchange. (n.d.). Ketone infrared spectra. [Link]

-

Al-Hussaini, A. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(5), 1-6. [Link]

-

Tay, W. M., & Cooke, F. (2009). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment. Journal of Chemical Education, 86(12), 1438. [Link]

-

Dawber, J. G., & Crane, M. M. (1986). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 63(10), 897. [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.unamur.be [researchportal.unamur.be]

- 15. narsammaacsc.org [narsammaacsc.org]

- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 21. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. comporgchem.com [comporgchem.com]

- 24. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,3-bis(4-fluorophenyl)propane-1,3-dione: Properties, Synthesis, and Applications for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(4-fluorophenyl)propane-1,3-dione is a symmetrically substituted aromatic β-diketone. The presence of two fluorophenyl groups makes this molecule a subject of significant interest in medicinal chemistry and materials science. The fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a discussion of its applications in research and drug development.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,3-bis(4-fluorophenyl)-1,3-propanedione | [2] |

| CAS Number | 1493-51-2 | [2] |

| Molecular Formula | C₁₅H₁₀F₂O₂ | [2] |

| Molecular Weight | 260.24 g/mol | |

| Physical Form | Solid | |

| Melting Point | Data not available; similar compounds melt in the 120-130 °C range.[1][3] |

Spectral Data for Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a multiplet in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two 4-fluorophenyl rings. A signal for the methylene protons (-CH₂-) would be observed, likely in the range of 4.0-4.5 ppm for the keto form. In the enol form, this would be replaced by a vinyl proton signal (~6.0-7.0 ppm) and a very downfield enolic hydroxyl proton (>15 ppm). The presence and integration of these signals can provide information on the keto-enol tautomeric ratio in a given solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (keto form) or the enolic carbons. The presence of fluorine will lead to C-F coupling, which can complicate the spectrum. The carbon directly attached to fluorine will appear as a doublet with a large coupling constant (¹JCF), and other carbons in the aromatic ring will show smaller couplings (²JCF, ³JCF, etc.)[4]. This can be a useful tool for confirming the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching vibration of the ketone groups, typically in the region of 1650-1720 cm⁻¹. In the enol tautomer, this band may be shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding. A broad O-H stretching band may also be observed in the region of 2500-3200 cm⁻¹ for the enol form. The C-F stretching vibration will appear in the fingerprint region, typically around 1100-1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 260. Key fragmentation patterns would likely involve the loss of the fluorophenyl groups and cleavage of the propane-1,3-dione backbone. The presence of the 4-fluorobenzoyl cation (m/z = 123) would be a characteristic fragment.

Part 2: Synthesis and Reactivity

The synthesis of this compound is typically achieved through a Claisen condensation reaction. Its reactivity is dominated by the presence of the dicarbonyl moiety and the acidic methylene protons.

Synthesis via Claisen Condensation

The most common method for the synthesis of 1,3-diketones is the Claisen condensation. This involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, 4'-fluoroacetophenone would be reacted with an ester of 4-fluorobenzoic acid, such as ethyl 4-fluorobenzoate, in the presence of a strong base like sodium hydride (NaH) or sodium amide (NaNH₂).

Figure 1: General workflow for the Claisen condensation synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[1]):

-

Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

Enolate Formation: The reaction mixture is stirred at room temperature for 1 hour to allow for the complete formation of the enolate.

-

Condensation: A solution of ethyl 4-fluorobenzoate (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.

-

Reaction: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.

-

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Keto-Enol Tautomerism

A key chemical property of 1,3-diketones is their existence as a mixture of keto and enol tautomers in solution. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of the equilibrium is dependent on the solvent, temperature, and the nature of the substituents. For this compound, the electron-withdrawing nature of the fluorophenyl groups can influence the acidity of the methylene protons and thus the position of the tautomeric equilibrium.

Figure 2: Keto-enol tautomerism in this compound.

Part 3: Applications in Research and Drug Development

The unique structural features of this compound make it a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis of Heterocyclic Compounds

1,3-Diketones are well-established precursors for the synthesis of a wide range of heterocyclic compounds, particularly pyrazoles. The reaction of this compound with hydrazine or substituted hydrazines provides a straightforward route to 3,5-bis(4-fluorophenyl)pyrazoles.

Figure 3: Synthesis of pyrazoles from this compound.

Relevance in Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability[5]. The fluorophenyl moieties in this compound make it an attractive starting material for the synthesis of novel fluorinated drug candidates.

-

Antimicrobial Agents: Pyrazole derivatives are known to exhibit a broad spectrum of antimicrobial activities[6]. The synthesis of novel pyrazoles from this compound could lead to the discovery of new antibacterial and antifungal agents[5][7][8][9].

-

Anticancer Agents: Many heterocyclic compounds derived from 1,3-diketones have shown promising anticancer activity[10][11][12][13]. The fluorophenyl groups can enhance the interaction with biological targets, potentially leading to more potent and selective anticancer drugs.

-

Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The development of new pyrazole derivatives from this compound could yield novel anti-inflammatory compounds.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its synthesis via the Claisen condensation is well-established, and its reactivity is centered around the dicarbonyl functionality. The presence of two fluorophenyl groups provides a strategic advantage in drug design, offering the potential to enhance the pharmacological properties of the resulting molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and materials science.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

1,3-Propanedione, 1,3-bis(4-fluorophenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved from [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved from [Link]

-

Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

New Synthesis of Fluorinated Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (n.d.). ResearchGate. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023, October 21). Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). PubMed. Retrieved from [Link]

-

13C NMR Spectrum (PHY0030652). (n.d.). PhytoBank. Retrieved from [Link]

-

Scheme 1: Chemical synthesis of 1-(4-fluorophenyl)-1,3 dihydroisobenzofuran-5-carboxamides 4. (n.d.). ResearchGate. Retrieved from [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Retrieved from [Link]

-

1-Propanone, 1-(4-fluorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved from [Link]

-

Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). MDPI. Retrieved from [Link]

-

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 1,3‐diphenylpropane‐1,3‐dione. (n.d.). ResearchGate. Retrieved from [Link]

-

Knoevenagel Condensation Catalyzed by N,N-Dimethyl-1,3-Propanediamine. (n.d.). Retrieved from [Link]

-

(PDF) Controlled Knoevenagel reactions of methyl groups of 1,3,5,7-tetramethyl BODIPY dyes for unique BODIPY dyes. (n.d.). ResearchGate. Retrieved from [Link]

-

(4"-chlorophenyl) propane]- 1,3-diones. (n.d.). Retrieved from [Link]

-

Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

1,3-Propanediol. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- | C15H10F2O2 | CID 73896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives | MDPI [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Introduction: The Significance of the 1,3-Diaryl-1,3-Propanedione Scaffold

An In-depth Technical Guide to the Claisen Condensation Synthesis of 1,3-Diaryl-1,3-Propanediones

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diaryl-1,3-propanedione moiety, a prominent class of β-diketones, represents a cornerstone in medicinal chemistry and materials science. These structures are not merely synthetic intermediates; they are versatile scaffolds endowed with unique chemical properties, including keto-enol tautomerism and potent metal-chelating capabilities.[1][2] This dual reactivity makes them invaluable building blocks for the synthesis of core heterocyclic systems such as pyrazoles and isoxazoles, which are prevalent in pharmacologically active compounds.[3]

Furthermore, the 1,3-diaryl-1,3-propanedione framework is intrinsic to a wide range of biologically active molecules, including natural products like curcuminoids and their synthetic analogs, which exhibit pronounced anticancer, anti-inflammatory, and neuroprotective properties.[4][5] Their ability to serve as ligands in the formation of metallodrugs further expands their therapeutic potential, making the efficient and predictable synthesis of these compounds a critical focus for drug development professionals.[5] The most robust and widely adopted method for constructing this essential carbon-carbon bond is the Claisen condensation reaction.[6][7]

The Core Mechanism: A Causality-Driven Look at the Claisen Condensation

The synthesis of a 1,3-diaryl-1,3-propanedione is achieved via a crossed Claisen condensation, a specific variant of the classic reaction.[8] This process involves the carbon-carbon bond formation between two different carbonyl compounds: an enolizable aryl methyl ketone (e.g., acetophenone) and a non-enolizable aryl ester (e.g., ethyl benzoate), facilitated by a strong base.[9] Understanding the causality behind each step is paramount for optimizing reaction conditions and ensuring high yields.

The reaction proceeds through several distinct, mechanistically significant stages:

-

Enolate Formation: The reaction is initiated by a strong base, which abstracts an acidic α-hydrogen from the aryl methyl ketone. This proton is particularly acidic due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting conjugate base. The product of this step is a resonance-stabilized enolate anion, a potent carbon nucleophile.[10][11]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aryl ester. The choice of an ester without α-hydrogens, such as ethyl benzoate, is a critical experimental design choice. It prevents the ester from self-condensing, thereby eliminating a major pathway for side-product formation and simplifying the resulting reaction mixture.[12]

-

Formation and Collapse of the Tetrahedral Intermediate: The nucleophilic attack generates a tetrahedral alkoxide intermediate. This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and eliminating the alkoxy group (e.g., ethoxide) as a leaving group.[13]

-

The Thermodynamic Driving Force: The product of the initial condensation is the 1,3-diaryl-1,3-propanedione. The hydrogens on the central methylene carbon of this β-diketone are significantly more acidic (pKa ≈ 9-11 in DMSO) than the α-hydrogens of the starting ketone (pKa ≈ 25). Consequently, the alkoxide base generated in the previous step rapidly and irreversibly deprotonates the β-diketone.[14][15] This final acid-base reaction is the thermodynamic driving force of the entire sequence, pulling the preceding equilibria toward the product.[14] This explains why a stoichiometric amount of base, rather than a catalytic amount, is required for the reaction to proceed to completion.[15]

-

Acidic Workup: The reaction concludes with the addition of an aqueous acid (e.g., HCl or H₂SO₄).[15] This step serves to neutralize the resonance-stabilized enolate of the final product and any remaining base, allowing for the isolation of the neutral 1,3-diaryl-1,3-propanedione.[7]

Field-Proven Experimental Protocol: Synthesis of Dibenzoylmethane